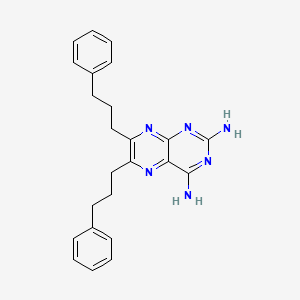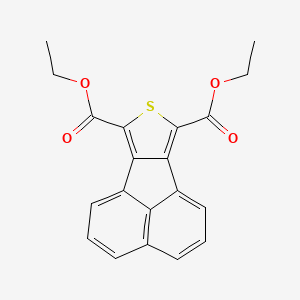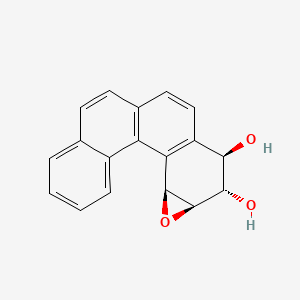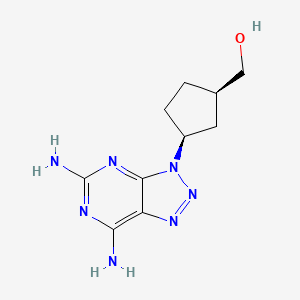
Bromo(2-methoxybutyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(2-methoxybutyl)mercury is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a butyl chain attached to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxybutyl)mercury typically involves the reaction of 2-methoxybutyl bromide with a mercury salt, such as mercuric chloride (HgCl2). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
2-Methoxybutyl bromide+HgCl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(2-methoxybutyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products:
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Corresponding substituted mercury compounds, such as hydroxylmercury or aminomercury derivatives.
Applications De Recherche Scientifique
Bromo(2-methoxybutyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bromo(2-methoxybutyl)mercury involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparaison Avec Des Composés Similaires
Methylmercury (MeHg): Another organomercury compound with a methyl group instead of a methoxybutyl group.
Ethylmercury (EtHg): Similar to methylmercury but with an ethyl group.
Phenylmercury (PhHg): Contains a phenyl group attached to mercury.
Comparison: Bromo(2-methoxybutyl)mercury is unique due to its specific functional groups, which confer different chemical reactivity and biological interactions compared to other organomercury compounds. Its methoxybutyl group provides distinct steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
7256-22-6 |
|---|---|
Formule moléculaire |
C5H11BrHgO |
Poids moléculaire |
367.64 g/mol |
Nom IUPAC |
bromo(2-methoxybutyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-4-5(2)6-3;;/h5H,2,4H2,1,3H3;1H;/q;;+1/p-1 |
Clé InChI |
HWSIKRZQPBHPBO-UHFFFAOYSA-M |
SMILES canonique |
CCC(C[Hg]Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)

![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)







